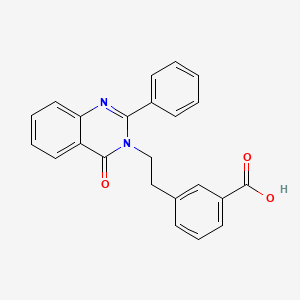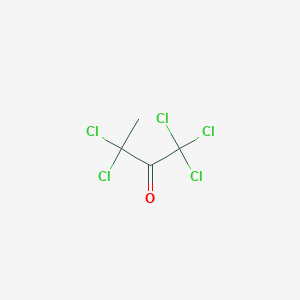![molecular formula C17H3Cl2F17O3 B14300606 1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- CAS No. 121699-18-1](/img/structure/B14300606.png)
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- is a specialized chemical compound known for its unique structure and properties It is a derivative of 1,3-benzenedicarbonyl dichloride, with an additional heptadecafluorononenyl group attached via an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- typically involves the reaction of 1,3-benzenedicarbonyl dichloride with a heptadecafluorononenyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as distillation or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis reactions produce carboxylic acids and alcohols.
科学的研究の応用
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in modifying biomolecules and studying protein-ligand interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1,3-benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets and pathways depend on the specific application and the nature of the interacting species. For example, in substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbonyl carbon atoms.
類似化合物との比較
Similar Compounds
1,3-Benzenedicarbonyl dichloride: The parent compound without the heptadecafluorononenyl group.
1,3-Benzenedicarbonyl dichloride, 5-[(perfluorooctyl)oxy]-: A similar compound with a perfluorooctyl group instead of a heptadecafluorononenyl group.
Uniqueness
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- is unique due to the presence of the heptadecafluorononenyl group, which imparts distinct properties such as increased hydrophobicity and chemical stability. This makes it particularly useful in applications requiring materials with high resistance to chemical and thermal degradation.
特性
CAS番号 |
121699-18-1 |
|---|---|
分子式 |
C17H3Cl2F17O3 |
分子量 |
649.1 g/mol |
IUPAC名 |
5-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)benzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C17H3Cl2F17O3/c18-8(37)4-1-5(9(19)38)3-6(2-4)39-10(21)7(20)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)16(32,33)17(34,35)36/h1-3H |
InChIキー |
RRPVUVFTFFPAND-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)Cl)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
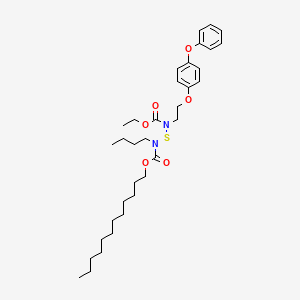

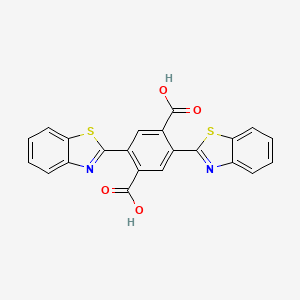
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
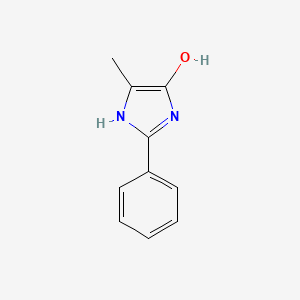
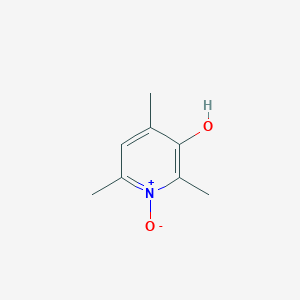
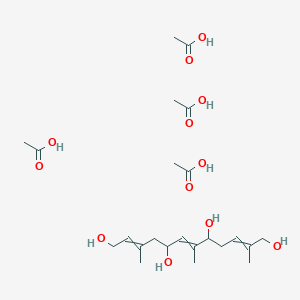
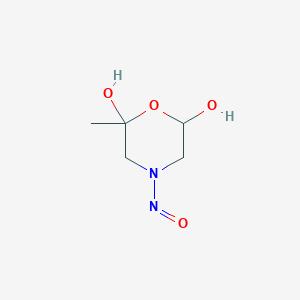
![2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol](/img/structure/B14300586.png)
![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)
